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Compound of Interest

Compound Name: 1,2-Benzisothiazole

Cat. No.: B1215175 Get Quote

A detailed guide for researchers and drug development professionals on the binding affinities

and interaction patterns of 1,2-benzisothiazole derivatives with key biological targets

implicated in cancer and microbial infections.

The 1,2-benzisothiazole scaffold is a "privileged" structure in medicinal chemistry, recognized

for its broad pharmacological profile and synthetic accessibility.[1][2] This guide provides a

comparative analysis of in silico docking studies of various 1,2-benzisothiazole analogs,

offering insights into their potential as multi-target inhibitors for therapeutic applications. The

data presented is compiled from recent studies, highlighting the structure-activity relationships

and binding interactions with a range of cancer-related and microbial enzymes.

Data Presentation: Comparative Docking Scores
The following tables summarize the docking scores of various 1,2-benzisothiazole analogs

against a panel of protein targets. Lower docking scores typically indicate a higher binding

affinity.

Anticancer Targets
A 2025 study by Abdulsada investigated a series of ten novel 1,2-benzisothiazole derivatives

with systematic substitutions at the R1 and R2 positions against six key oncology targets.[1]

The introduction of a nitro group (-NO₂) at the R1 position was found to consistently enhance

binding affinity.[1] Compounds 7, 9, and 10 emerged as the most promising multi-target

binders.[1]
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Comp
ound
ID

R1 R2

COX-1
(PDB:
3KK6)
Dockin
g
Score
(kcal/
mol)

COX-2
(PDB:
4M11)
Dockin
g
Score
(kcal/
mol)

DHFR
(PDB:
5SDB)
Dockin
g
Score
(kcal/
mol)

MMP1
3
(PDB:
5UWK)
Dockin
g
Score
(kcal/
mol)

FGFR1
(PDB:
3TT0)
Dockin
g
Score
(kcal/
mol)

NEP
(PDB:
6SUK)
Dockin
g
Score
(kcal/
mol)

1 H H -7.15 -7.89 -6.45 -6.98 -7.12 -7.05

2 H OCH₃ -7.32 -8.11 -6.87 -7.23 -7.45 -7.28

3 H NH₂ -7.01 -7.98 -6.55 -7.11 -7.29 -7.16

4 H N(CH₃)₂ -7.45 -8.23 -7.01 -7.45 -7.68 -7.41

5 H Cl -7.28 -8.05 -6.78 -7.32 -7.51 -7.33

6 NO₂ H -8.54 -8.99 -8.12 -8.45 -8.67 -8.23

7 NO₂ OCH₃ -8.87 -9.15 -8.67 -8.78 -8.99 -8.54

8 NO₂ NH₂ -8.65 -9.02 -8.23 -8.56 -8.78 -8.31

9 NO₂ N(CH₃)₂ -9.23 -9.42 -8.51 -9.01 -9.23 -8.87

10 NO₂ Cl -8.99 -9.23 -8.45 -8.89 -9.11 -8.65

Data sourced from Abdulsada (2025).[1]

Antimicrobial Targets
A study on benzothiazole derivatives targeting E. coli Dihydropteroate Synthase (DHPS), a key

enzyme in folate biosynthesis, revealed several potent inhibitors.
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Compound ID Target IC₅₀ (µg/mL)
Docking Score
(kcal/mol)

16a DHPS 11.17 Not Specified

16b DHPS 7.85 Not Specified

16c DHPS 11.03 Not Specified

Sulfadiazine

(Standard)
DHPS 7.13 Not Specified

Data sourced from a 2022 study on benzothiazole derivatives.

Experimental Protocols
The following methodologies are representative of the in silico docking studies cited in this

guide.

Molecular Docking using Schrödinger Suite
This protocol is based on the induced-fit docking (IFD) methodology employed in the study by

Abdulsada (2025).[1]

Protein Preparation:

The 3D crystal structures of the target proteins (COX-1, COX-2, DHFR, MMP13, FGFR1,

and NEP) were obtained from the RCSB Protein Data Bank.

The Protein Preparation Wizard in the Schrödinger Suite (version 2021-2) was used to:

Remove water molecules.

Add hydrogen atoms.

Assign correct bond orders and protonation states.

Perform a restrained energy minimization to relieve steric clashes.[1]
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Ligand Preparation:

The 3D structures of the 1,2-benzisothiazole analogs were built and optimized.

LigPrep was used to generate low-energy 3D conformations, considering different

ionization states and tautomers at physiological pH.[1]

Receptor Grid Generation:

A receptor grid was generated for each protein, defining the binding site centered on the

co-crystallized ligand.

Induced-Fit Docking (IFD):

An initial docking of the flexible ligand into a rigid receptor was performed.

The top-scoring poses were then used for a second docking stage where both the ligand

and the receptor side chains within a defined radius of the ligand were allowed to be

flexible.

The binding affinity of the final poses was evaluated using a scoring function.[1]

Molecular Dynamics (MD) Simulations:

To assess the stability of the ligand-protein complexes, MD simulations were performed for

the top-scoring poses using the Schrödinger 2021-2 suite for a duration of 50

nanoseconds.[1]

General In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, a process that

was foundational to the studies referenced.
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Caption: A typical workflow for in silico drug discovery.
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Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of the protein targets discussed in this

guide. Inhibition of these pathways by 1,2-benzisothiazole analogs can lead to anticancer

effects.

COX-2 Signaling Pathway in Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and

plays a crucial role in inflammation and cell proliferation.
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Caption: The role of COX-2 in promoting cancer cell survival.

DHFR Signaling Pathway in Cancer
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Dihydrofolate Reductase (DHFR) is essential for the synthesis of nucleotides, which are the

building blocks of DNA.[3] Cancer cells, with their high rate of proliferation, are highly

dependent on DHFR activity.

DHFR Signaling Pathway in Cancer

Dihydrofolate Reductase
(DHFR)

Tetrahydrofolate (THF)

Dihydrofolate (DHF)

Nucleotide Synthesis
(Purines, Thymidylate)

DNA Replication
and Repair

Cancer Cell Proliferation

Click to download full resolution via product page

Caption: DHFR's central role in nucleotide synthesis.

MMP13 Signaling Pathway in Cancer
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Matrix Metalloproteinase-13 (MMP13) is an enzyme that degrades the extracellular matrix, a

process that is critical for tumor invasion and metastasis.[1][4]
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Caption: MMP13's role in cancer invasion and metastasis.

FGFR1 Signaling Pathway in Cancer
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when

aberrantly activated, can drive tumor growth and proliferation.[5]
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FGFR1 Signaling Pathway in Cancer

Fibroblast Growth Factor
(FGF)

FGFR1

Downstream Signaling
(RAS/MAPK, PI3K/AKT)

Altered Gene Expression

Cell Proliferation Cell Survival Angiogenesis

Click to download full resolution via product page

Caption: FGFR1 activation and its oncogenic effects.

NEP (Neprilysin) Signaling in Cancer
Neprilysin (NEP) is a cell surface peptidase that can act as a tumor suppressor by degrading

pro-tumorigenic peptides.[6] Its downregulation is observed in several cancers.
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NEP (Neprilysin) Signaling in Cancer
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Caption: The tumor-suppressive role of Neprilysin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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